molecular formula C17H13F4N3O2 B5393684 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B5393684
M. Wt: 367.30 g/mol
InChI Key: LYNAXHVIVCJSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a fluorinated organic compound with a complex structure that includes a tetrafluorinated carbon, a methoxy group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core, which is then functionalized with a phenyl group.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol or a methoxide salt.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through a coupling reaction using reagents like carbodiimides or other activating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazo[1,2-a]pyridine ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide include:

    2,3,3,3-Tetrafluoro-2-methoxypropionamide: This compound shares the tetrafluorinated carbon and methoxy group but lacks the imidazo[1,2-a]pyridine moiety.

    2-Bromo-2,3,3,3-tetrafluoropropionamide: Similar in structure but with a bromine atom instead of the methoxy group.

    2-Ethoxy-2,3,3,3-tetrafluoropropionamide: Contains an ethoxy group instead of the methoxy group.

The uniqueness of this compound lies in its combination of the fluorinated carbon, methoxy group, and the imidazo[1,2-a]pyridine moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O2/c1-26-16(18,17(19,20)21)15(25)23-14-13(11-7-3-2-4-8-11)22-12-9-5-6-10-24(12)14/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNAXHVIVCJSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.